

Determining the Effective Dosage of OMO-103 In Vivo: Application Notes and Protocols

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Compound of Interest

Compound Name: NL-103

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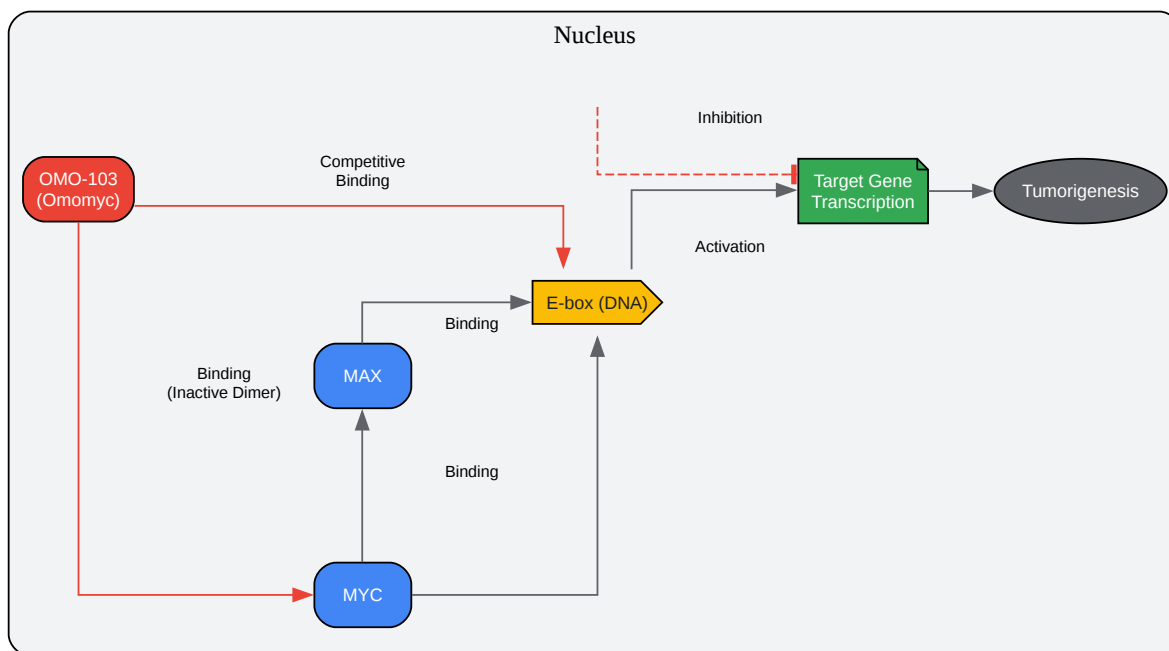
For Researchers, Scientists, and Drug Development Professionals

Introduction

OMO-103 is a first-in-class MYC inhibitor based on the Omomyc mini-protein, a dominant-negative form of the MYC transcription factor.[1][2] MYC is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a majority of human cancers, making it a prime therapeutic target.[2][3] OMO-103 acts by preventing MYC from binding to its target genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4] The determination of an effective and safe in vivo dosage is a critical step in the preclinical development of OMO-103. These application notes provide a summary of key preclinical data and detailed protocols for establishing the effective dosage of OMO-103 in mouse models of cancer.

OMO-103 Signaling Pathway

The MYC protein forms a heterodimer with its partner MAX, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting tumorigenesis. OMO-103, derived from the Omomyc mini-protein, disrupts this process. It can form non-functional heterodimers with MYC or homodimerize and compete for E-box binding, ultimately inhibiting MYC-driven transcription.[3]



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Caption: OMO-103 Mechanism of Action.

Preclinical In Vivo Efficacy Data

Preclinical studies using the parent mini-protein, Omomyc, have demonstrated significant anti-tumor efficacy in various mouse models. This data was foundational for determining the dosage regimens for OMO-103 in clinical trials.

Table 1: Summary of Preclinical In Vivo Studies of Omomyc

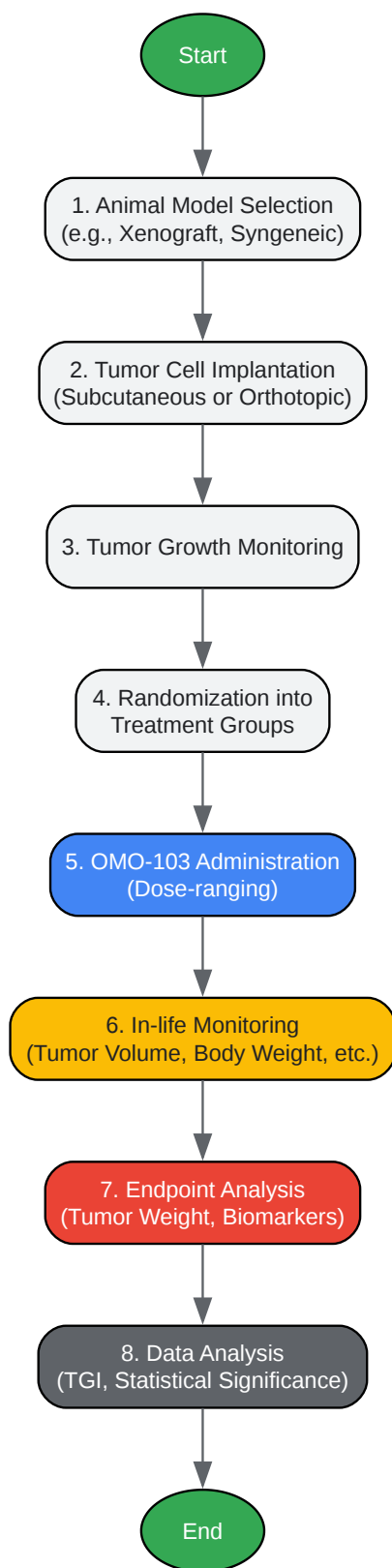
Tumor Model	Mouse Strain	Treatment	Dosing Regimen	Key Findings	Reference
Non-Small Cell Lung Cancer (NSCLC) (KRasG12D-driven)	Transgenic mice	Intranasal Omomyc	2.37 mg/kg, 3 times/week for 4 weeks	Prevented tumor progression; tumors in treated mice did not show progression, while vehicle-treated tumors more than doubled in size.	[5]
NSCLC Xenograft (Human H1975 cells)	Nude mice	Intravenous Omomyc	60 mg/kg, 4 times/week	Slowed tumor progression.	[5]
NSCLC Xenograft (Human H1975 cells)	Nude mice	Intravenous Omomyc + Paclitaxel	120 mg/kg Omomyc, 4 times/week; Paclitaxel	Combination therapy almost completely abrogated tumor growth and prolonged survival.	[5]
Metastatic Breast Cancer (Cell-derived and patient-derived xenografts)	Nude mice	Systemic Omomyc	Not specified	"Dramatic effect on the metastatic process, from tumor growth, invasion to seeding. Striking	[6][7]

reduction in
both primary
tumor and
metastatic
growth."

Experimental Protocols for Determining Effective Dosage In Vivo

The following protocols are generalized from published preclinical studies of Omomyc and represent standard methodologies for determining the effective dosage of a novel anti-cancer agent like OMO-103.

Experimental Workflow



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Caption: In Vivo Efficacy Study Workflow.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the anti-tumor efficacy of OMO-103 in a dose-dependent manner using a human cancer cell line xenograft model.

1. Materials:

- Animals: Immunodeficient mice (e.g., Nude, SCID), 6-8 weeks old.
- Cells: Human cancer cell line with known MYC dependency (e.g., H1975 NSCLC cells).
- Reagents: OMO-103, vehicle control, cell culture media, Matrigel.
- Equipment: Calipers, animal balance, sterile syringes and needles.

2. Procedure:

- Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
 - Prepare different dose levels of OMO-103 (e.g., 10, 30, 60, 120 mg/kg) and a vehicle control.
 - Administer OMO-103 or vehicle via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., 4 times per week).

- In-life Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the general health of the animals daily.
- Endpoint:
 - The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
 - At the endpoint, euthanize the mice, and excise and weigh the tumors.
 - Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).

3. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
- Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Orthotopic or Genetically Engineered Mouse Model (GEMM) for Advanced Efficacy Studies

For a more clinically relevant assessment, orthotopic implantation of cancer cells into the organ of origin or the use of GEMMs that spontaneously develop tumors (e.g., KRasG12D-driven lung cancer model) is recommended.

1. Model Specifics:

- Orthotopic Model: Involves surgically implanting tumor cells into the corresponding organ (e.g., lung, pancreas). This better recapitulates the tumor microenvironment.

- GEMM: Utilizes mice genetically engineered to develop specific cancer types. This allows for the study of the therapeutic agent in the context of an intact immune system and natural tumor progression.[8]

2. Procedure (Example: KRasG12D-driven Lung Cancer Model):

- Tumor Induction: Induce tumor formation in KRasLSL-G12D/+ mice (e.g., via administration of an activating agent).
- Tumor Burden Monitoring: Monitor tumor development and burden using imaging techniques such as micro-computed tomography (μ CT).[5]
- Treatment Administration: Once tumors are established, administer OMO-103 or vehicle via the appropriate route (e.g., intranasal for lung tumors).
- Efficacy Assessment:
 - Longitudinally monitor tumor volume changes using μ CT.
 - At the endpoint, perform histological analysis of the tumors to assess changes in tumor grade, proliferation (Ki67), and apoptosis (TUNEL).

Conclusion

The provided data and protocols offer a comprehensive guide for researchers to design and execute in vivo studies to determine the effective dosage of OMO-103. The preclinical evidence strongly supports the anti-tumor activity of the Omomyc mini-protein across various cancer models. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of OMO-103 and inform its clinical development.

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